molecular formula C27H18BrN3O2 B3912283 N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE

Cat. No.: B3912283
M. Wt: 496.4 g/mol
InChI Key: RSDDSHIFBUMADP-UHFFFAOYSA-N
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Description

N-[4-(5-Benzoyl-1H-1,3-benzodiazol-2-yl)phenyl]-2-bromobenzamide is a brominated benzamide derivative featuring a benzodiazol (likely benzimidazole) core substituted with a benzoyl group at the 5-position. The phenyl ring at the 2-position of the benzodiazol is further functionalized with a 2-bromobenzamide moiety.

Properties

IUPAC Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrN3O2/c28-22-9-5-4-8-21(22)27(33)29-20-13-10-18(11-14-20)26-30-23-15-12-19(16-24(23)31-26)25(32)17-6-2-1-3-7-17/h1-16H,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDDSHIFBUMADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring.

    Attachment of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the brominated benzodiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Its benzodiazole structure is known for enhancing bioactivity.
    • Case Study : In vitro studies have shown that N-[4-(5-benzoyl-1H-1,3-benzodiazol-2-yl)phenyl]-2-bromobenzamide significantly reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.
  • Antimicrobial Properties
    • Application : Exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Data Table :
Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Material Science Applications

  • Fluorescent Probes
    • Description : The compound can be utilized as a fluorescent probe due to its unique electronic properties.
    • Application : Used in bioimaging to track cellular processes due to its ability to emit fluorescence upon excitation.
  • Polymerization Initiators
    • Functionality : Acts as an initiator for free radical polymerization processes, leading to the development of new polymeric materials with enhanced properties.

Analytical Chemistry Applications

  • Chromatographic Analysis
    • Usage : Employed as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures.
    • Case Study : A recent study demonstrated the efficacy of using this compound as a calibration standard for quantifying other compounds in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Core Heterocycles

Target Compound
  • Core : 1H-1,3-Benzodiazol (benzimidazole) ring.
  • Substituents :
    • 5-position: Benzoyl group.
    • 2-position: Phenyl ring linked to 2-bromobenzamide.
  • Key Functional Groups : Brominated benzamide, aromatic benzoyl.
Analog 1: N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives (3a-3b)
  • Core : 1H-Benzimidazole.
  • Substituents :
    • 5-position: Methyl group.
    • 2-position: Benzohydrazide with substituted benzylidene moieties.
  • Key Functional Groups : Hydrazide, aromatic aldehydes.
  • Synthesis : Multi-step process involving condensation with benzaldehydes, contrasting with the target compound’s amide linkage.
Analog 2: 3-{5-[(1R)-1-Amino-1-Methyl-2-Phenylethyl]-1,3,4-Oxadiazol-2-yl}-N-[(1R)-1-(4-Fluorophenyl)Ethyl]-5-[Methyl(Methylsulfonyl)Amino]Benzamide (PDB: I02)
  • Core : 1,3,4-Oxadiazole.
  • Substituents :
    • Fluorophenyl and methylsulfonyl groups.
    • Benzamide with chiral centers.
  • Key Functional Groups : Fluorine substituent, sulfonamide.
  • Structural Contrast : Oxadiazole core vs. benzimidazole in the target compound; fluorine vs. bromine halogenation.
Analog 3: N-[4-[4-(Azepan-1-ylsulfonyl)Phenyl]-1,3-Thiazol-2-yl]-2-Bromobenzamide
  • Core : 1,3-Thiazole.
  • Substituents :
    • 4-(Azepan-1-ylsulfonyl)phenyl group.
    • 2-Bromobenzamide (shared with the target compound).
  • Key Functional Groups : Azepane sulfonyl, brominated benzamide.
  • Structural Contrast : Thiazole core vs. benzimidazole; azepane sulfonyl enhances solubility compared to the benzoyl group.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Halogen Core Heterocycle Key Substituents
Target Compound C27H19BrN2O2 (inferred) ~483.36 Br Benzimidazole Benzoyl, 2-bromobenzamide
Analog 1 (3a-3b) Varies ~350-400 (estimated) None Benzimidazole Methyl, benzylidene hydrazide
Analog 2 (I02) C29H30FN5O3S 571.65 F Oxadiazole Fluorophenyl, methylsulfonyl
Analog 3 C22H22BrN3O3S2 544.46 Br Thiazole Azepane sulfonyl

Key Observations :

  • Analog 3’s azepane sulfonyl group may improve aqueous solubility relative to the target compound’s benzoyl group.

Q & A

Q. How can crystallographic data explain polymorphism in this compound?

  • Strategy :
  • Screening : Recrystallize from 10 solvent systems (e.g., ethanol, acetonitrile) to isolate polymorphs.
  • SHELXL refinement : Compare unit cell parameters (e.g., Form I: monoclinic P21/c vs. Form II: triclinic P1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE

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